Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate

Catalog No.
S12776648
CAS No.
M.F
C18H20O3
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate

Product Name

Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate

IUPAC Name

methyl 2-methyl-2-(4-phenylmethoxyphenyl)propanoate

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C18H20O3/c1-18(2,17(19)20-3)15-9-11-16(12-10-15)21-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3

InChI Key

BOJWWDXWKANEOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC

Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate, with the chemical formula C18_{18}H20_{20}O3_3 and CAS number 109492-91-3, is a compound characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a methylpropanoate structure. This compound appears as a colorless to pale yellow liquid with a sweet fragrance, making it suitable for various applications in the chemical and pharmaceutical industries .

The reactivity of methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate can be explored through several chemical transformations. It can undergo hydrolysis to form the corresponding acid, methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoic acid. Additionally, it may participate in esterification reactions with alcohols or amines, leading to the formation of new esters or amides. The presence of the benzyloxy group allows for potential electrophilic aromatic substitution reactions, where the compound can react with electrophiles due to the activating effect of the benzyloxy substituent .

Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate can be synthesized through various methods:

  • Esterification Reaction: The compound can be synthesized by reacting 4-benzyloxyphenol with 2-methylpropanoic acid in the presence of an acid catalyst. This method typically involves heating the reactants under reflux conditions.
  • Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with 4-benzyloxyphenol.
  • Grignard Reaction: A Grignard reagent derived from 4-benzyloxyphenol may react with an appropriate carbonyl compound to form the desired ester.

Each method requires careful control of reaction conditions to optimize yield and purity .

Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate has several potential applications:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Fragrance Industry: Due to its sweet fragrance, it may be used in perfumes and scented products.
  • Research: Utilized in chemical research for studying reaction mechanisms and properties of similar compounds .

Interaction studies involving methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate are essential for understanding its compatibility with other substances and its potential biological effects. Investigations into its interactions with biomolecules could reveal insights into its pharmacokinetics and pharmacodynamics. These studies could include binding affinity assays, toxicity assessments, and metabolic profiling .

Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameCAS NumberSimilarityUnique Features
Methyl 2-(4-(benzyloxy)phenyl)acetate68641-16-70.98Lacks the additional methyl group on the propanoate
Methyl 3-(4-(benzyloxy)phenyl)propanoate24807-40-70.96Different positional isomer affecting reactivity
2-(4-(Benzyloxy)phenyl)acetic acid6547-53-10.96Contains an acidic functional group
Ethyl 2-(4-methoxyphenyl)acetate14062-18-10.94Contains a methoxy group instead of benzyloxy

These compounds illustrate variations in functional groups and positions that influence their chemical behavior and potential applications. The unique presence of both benzyloxy and methyl groups in methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate distinguishes it from these similar compounds, potentially affecting its solubility, reactivity, and biological activity .

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

284.14124450 g/mol

Monoisotopic Mass

284.14124450 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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